5-Bromo-1-(2-hydroxyethyl)-1,3-diazinane-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-1-(2-hydroxyethyl)-1,3-diazinane-2,4-dione is a heterocyclic compound that features a bromine atom, a hydroxyethyl group, and a diazinane-dione core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-(2-hydroxyethyl)-1,3-diazinane-2,4-dione typically involves the bromination of a precursor compound followed by the introduction of the hydroxyethyl group. One common method involves the reaction of 1,3-diazinane-2,4-dione with bromine in the presence of a suitable solvent and catalyst to introduce the bromine atom. Subsequently, the hydroxyethyl group can be introduced through a nucleophilic substitution reaction using an appropriate hydroxyethylating agent under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired compound with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-1-(2-hydroxyethyl)-1,3-diazinane-2,4-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like ammonia (NH3) or thiols (R-SH) can be used under basic conditions.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Hydrogenated derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-Bromo-1-(2-hydroxyethyl)-1,3-diazinane-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 5-Bromo-1-(2-hydroxyethyl)-1,3-diazinane-2,4-dione involves its interaction with specific molecular targets. The bromine atom and hydroxyethyl group can participate in various biochemical pathways, potentially leading to the inhibition of enzymes or disruption of cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Chloro-1-(2-hydroxyethyl)-1,3-diazinane-2,4-dione: Similar structure but with a chlorine atom instead of bromine.
5-Iodo-1-(2-hydroxyethyl)-1,3-diazinane-2,4-dione: Similar structure but with an iodine atom instead of bromine.
1-(2-Hydroxyethyl)-1,3-diazinane-2,4-dione: Lacks the halogen atom.
Uniqueness
5-Bromo-1-(2-hydroxyethyl)-1,3-diazinane-2,4-dione is unique due to the presence of the bromine atom, which can impart specific chemical reactivity and biological activity. The bromine atom can participate in halogen bonding, influencing the compound’s interactions with biological targets and other molecules.
Eigenschaften
Molekularformel |
C6H9BrN2O3 |
---|---|
Molekulargewicht |
237.05 g/mol |
IUPAC-Name |
5-bromo-1-(2-hydroxyethyl)-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C6H9BrN2O3/c7-4-3-9(1-2-10)6(12)8-5(4)11/h4,10H,1-3H2,(H,8,11,12) |
InChI-Schlüssel |
HQXWRJDNICIXQE-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C(=O)NC(=O)N1CCO)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.